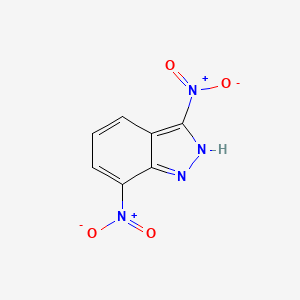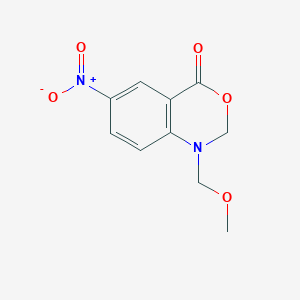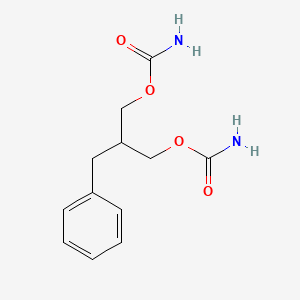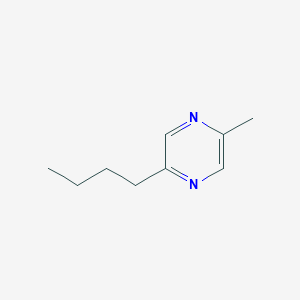
2-Methyl-5-butylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-butylpyrazine is an organic compound with the molecular formula C9H14N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is known for its distinctive aroma and is often found in various natural sources, including foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-butylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpyrazine with butyl halides in the presence of a base, such as sodium hydride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-butylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: It readily undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-butylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used as a flavoring agent in the food and beverage industry due to its distinctive aroma.
Mechanism of Action
The mechanism by which 2-Methyl-5-butylpyrazine exerts its effects is primarily through interaction with olfactory receptors. It binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In biological systems, it may interact with various enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
- 2-Methylpyrazine
- 2-Ethyl-5-methylpyrazine
- 2,3-Dimethylpyrazine
Comparison: 2-Methyl-5-butylpyrazine is unique due to its longer butyl side chain, which imparts distinct physicochemical properties and aroma characteristics. Compared to its analogs, it has a higher molecular weight and different solubility and volatility profiles .
Properties
CAS No. |
29461-04-9 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-butyl-5-methylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-7-10-8(2)6-11-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
ICMOJSQWNJQRQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=C(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


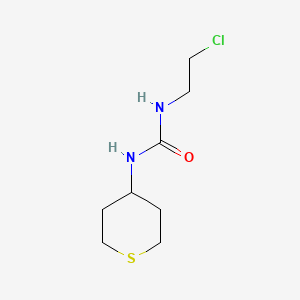
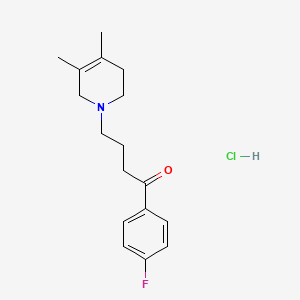

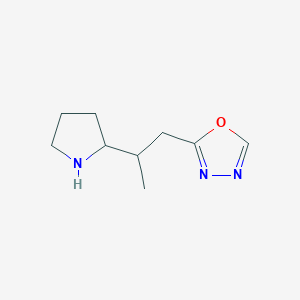
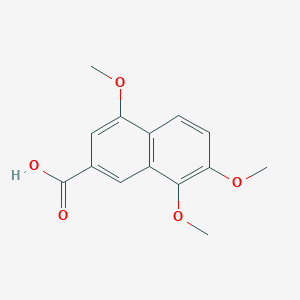
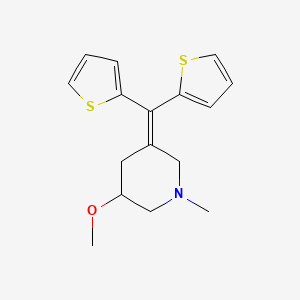

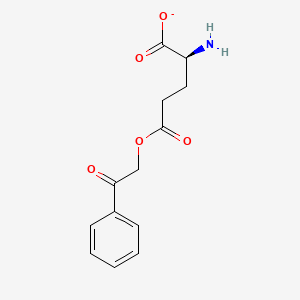
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)

